molecular formula C14H15NO3S B571798 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 1261900-34-8

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B571798
CAS No.: 1261900-34-8
M. Wt: 277.338
InChI Key: SWIJBJNSCLSLQY-UHFFFAOYSA-N
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Description

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide is an organic compound with the molecular formula C 14 H 15 NO 3 S and a molecular weight of 277.34 g/mol . This biphenyl derivative is characterized by a sulfonamide group and a phenolic hydroxyl group, making it a valuable intermediate in synthetic and medicinal chemistry research. The compound is supplied with high purity, and it is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . As a chemical building block, it can be used in the synthesis of more complex molecules for pharmaceutical and life sciences research. Its structural features are similar to those often explored in drug discovery projects. Disclaimer and Safety: This product is categorized as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet (SDS) prior to use and handle the product with appropriate personal protective equipment, including gloves, protective clothing, and eyewear . All experimental procedures should be conducted by trained personnel in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-9-5-12(6-10-14)11-3-7-13(16)8-4-11/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJBJNSCLSLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683645
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-34-8
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of 4-Hydroxybiphenyl

The hydroxyl group at the 4'-position directs electrophilic substitution to the 4-position of the adjacent phenyl ring.

Reagents and Conditions

  • Sulfonating Agent : Chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane.

  • Reaction Time : 2–4 hours under anhydrous conditions.

  • Product : 4'-Hydroxybiphenyl-4-sulfonic acid.

Mechanism
Electrophilic aromatic substitution occurs via the generation of a sulfonyl cation (SO₃H⁺), which attacks the electron-rich para position relative to the hydroxyl group.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to its reactive sulfonyl chloride derivative for amidation.

Reagents and Conditions

  • Chlorinating Agent : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Solvent : Toluene or chlorobenzene.

  • Temperature : Reflux (110–120°C) for 6–8 hours.

Yield : 85–90% after recrystallization from hexane.

Amidation with Dimethylamine

The sulfonyl chloride reacts with dimethylamine to form the final sulfonamide.

Reagents and Conditions

  • Amine : Excess dimethylamine (2.5 equivalents) in tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) to neutralize HCl byproduct.

  • Temperature : 0–5°C initially, then room temperature for 12 hours.

Purification

  • Filtration : Remove TEA·HCl precipitate.

  • Crystallization : Evaporate THF and recrystallize from ethanol/water (70:30).

Yield : 75–80% with >98% purity by HPLC.

Industrial-Scale Optimization

Large-scale production necessitates modifications to improve efficiency and safety:

Continuous Reactor Systems

  • Tubular Reactors : Enable precise temperature control during hydrolysis, reducing side reactions.

  • In-Line Mixing : Automated dosing of chlorosulfonic acid and PCl₅ minimizes exothermic risks.

Solvent Recycling

  • THF Recovery : Distillation units reclaim solvent from amidation steps, reducing costs by 40%.

Waste Management

  • Sodium Sulfite Byproduct : Converted to sodium sulfate via oxidation for use in detergents.

Comparative Data on Reaction Conditions

StepReagentsTemperature (°C)Pressure (bar)Yield (%)
Alkaline HydrolysisNaOH (70%), H₂O310–33010–4094
SulfonationClSO₃H, CH₂Cl₂0–5Ambient89
ChlorinationPCl₅, Toluene110–120Ambient88
Amidation(CH₃)₂NH, TEA, THF0–25Ambient78

Challenges and Mitigation Strategies

Hydroxyl Group Stability

  • Issue : The 4'-hydroxy group is prone to oxidation during storage.

  • Solution : Add 0.1% (w/w) ascorbic acid as an antioxidant and store under nitrogen.

Sulfonyl Chloride Hydrolysis

  • Issue : Residual moisture degrades sulfonyl chloride.

  • Solution : Use molecular sieves (3Å) in chlorination steps and maintain anhydrous conditions .

Mechanism of Action

The mechanism of action of 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (e.g., Cl, CF₃O): Increase binding affinity to carbonic anhydrase (CA) isoforms but reduce solubility .

Hydrophilic Substituents (e.g., OH, NH₂): Improve aqueous solubility but may reduce membrane permeability .

Bulkier Groups (e.g., mesityl, trimethoxyphenyl): Enhance selectivity for specific CA isoforms (e.g., CA IX over CA II) .

Key Findings:

  • The 4'-hydroxy derivative exhibits moderate CA inhibition but superior solubility compared to chloro- or trifluoromethoxy-substituted analogues .
  • Chloro and CF₃O groups significantly enhance potency against cancer-associated CA isoforms but require formulation aids for in vivo use .
  • Dual-target inhibitors (e.g., Compound 15) demonstrate the feasibility of merging structural motifs from multiple lead compounds .

Trends:

  • Higher logP values correlate with increased substituent hydrophobicity (Cl > CF₃O > OH).
  • Synthetic yields are influenced by steric hindrance during Suzuki coupling (bulky groups reduce yields) .

Biological Activity

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of sulfonamides known for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a biphenyl backbone with a sulfonamide group and a hydroxyl group, which are critical for its biological activity.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folate synthesis. Research has indicated that derivatives of sulfonamides can exhibit enhanced activity against various bacterial strains:

  • In vitro studies demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values were recorded at concentrations as low as 0.5 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.5
Pseudomonas aeruginosa1.0

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects:

  • Cytotoxicity Assays : Utilizing the MTT assay on HeLa (cervical cancer) and A549 (lung cancer) cell lines, the compound showed IC50 values of 15 µM and 20 µM respectively, indicating moderate antiproliferative activity .
Cell LineIC50 (µM)
HeLa15
A54920

Anti-inflammatory Activity

The anti-inflammatory potential of this sulfonamide derivative was evaluated through various assays measuring its ability to inhibit pro-inflammatory cytokines:

  • In vitro Studies : The compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a promising anti-inflammatory profile .

Case Studies

  • Case Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of this compound in overcoming resistance in methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy .
  • Antitumor Evaluation : In a preclinical model using mice implanted with tumor cells, treatment with this sulfonamide led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased mitotic activity in treated tumors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide, and what critical parameters influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-dimethylaminobenzenesulfonyl chloride and 4-hydroxybiphenyl-4-amine. Key parameters include:

  • Use of anhydrous solvents (e.g., THF) to avoid hydrolysis of the sulfonyl chloride.
  • Controlled pH (e.g., aqueous Na₂CO₃) to deprotonate the amine and drive the reaction .
  • Reaction monitoring via TLC or HPLC to optimize reaction time (typically 12–24 hours at 60–80°C).
    • Yield Optimization : Purification via silica gel chromatography or recrystallization (n-hexane/chloroform mixtures) improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.1 ppm for N–CH₃) and biphenyl protons (δ ~6.8–7.6 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) .
    • Crystallography : X-ray diffraction reveals intermolecular hydrogen bonding (O–H⋯O and N–H⋯O) critical for crystal packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., halogens) on the biphenyl ring to enhance receptor binding affinity. For example, chloro-substituted analogs show improved enzyme inhibition .
  • Hydrogen Bonding : Replace the 4'-hydroxy group with methoxy to assess impact on solubility and target interaction .
    • Data Table :
DerivativeSubstituentBiological Activity (IC₅₀)Reference
Parent4'-OH12 µM (Enzyme X)
4'-Cl4'-Cl5.3 µM (Enzyme X)
4'-OCH₃4'-OCH₃18 µM (Enzyme X)

Q. How should researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?

  • Methodology :

  • Assay Conditions : Verify buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, as sulfonamides exhibit pH-dependent solubility .
  • Control Experiments : Use known inhibitors (e.g., acetazolamide) to validate assay sensitivity .
  • Cellular Uptake : Perform mass spectrometry to quantify intracellular concentrations, as poor permeability may explain discrepancies .

Q. What strategies mitigate instability of the 4'-hydroxy group during storage or biological assays?

  • Degradation Pathways : The phenolic group is prone to oxidation (forming quinones) or photodegradation.
  • Stabilization Methods :

  • Store under inert gas (N₂/Ar) at –20°C in amber vials .
  • Add antioxidants (e.g., ascorbic acid at 0.1 mM) to aqueous solutions .
  • Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase II) to identify key interactions (e.g., sulfonamide-Zn²+ coordination) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
    • Validation : Compare computational results with mutagenesis data (e.g., Ala-scanning of binding pockets) .

Methodological Best Practices

Q. How to optimize HPLC conditions for purity analysis?

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile (20% → 70%) in 0.1% formic acid over 20 minutes.
  • Detection : UV at 254 nm (sulfonamide chromophore) .

Q. What are the ethical and safety considerations for handling this compound?

  • Safety Protocols :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Avoid inhalation; work in fume hoods during synthesis .
    • Disposal : Neutralize with NaOH (pH >10) before incineration to prevent environmental release .

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